3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
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Overview
Description
3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound with a complex structure that includes a quinazoline core and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, appropriate solvents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.
Dimethylphenyl Derivatives: Compounds with similar dimethylphenyl groups, such as 2,3-dimethylphenylamine.
Uniqueness
3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific combination of the quinazoline core and the dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20ClN3 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-12-6-5-8-14(13(12)2)10-20-11-15-7-3-4-9-16(15)19-17(20)18;/h3-9H,10-11H2,1-2H3,(H2,18,19);1H |
InChI Key |
JOBYTBQPJLDXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CC3=CC=CC=C3N=C2N)C.Cl |
Origin of Product |
United States |
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